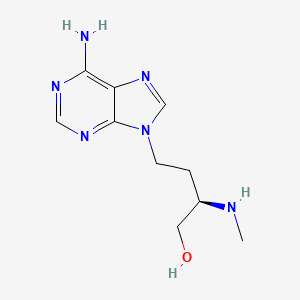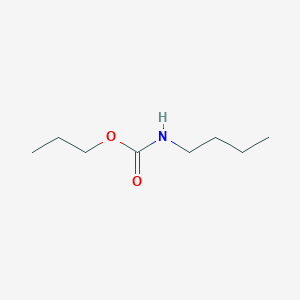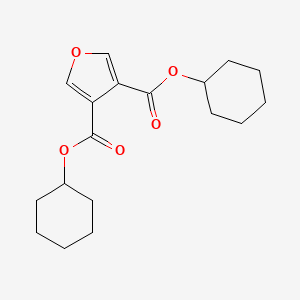
3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione” is a complex organic compound that features a piperazine ring, a triazepine ring, and a phthalazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione” can be approached through multi-step organic synthesis. A possible route might involve:
Formation of the Piperazine Ring: Starting with 4-methylpiperazine, which can be synthesized from piperazine and methyl iodide under basic conditions.
Alkylation: The piperazine ring can be alkylated with 1,3-dibromopropane to introduce the propyl chain.
Cyclization: The intermediate can then undergo cyclization with a suitable phthalazine derivative to form the triazepino-phthalazine core.
Final Adjustments: The final product may require purification and characterization using techniques such as column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the propyl chain.
Reduction: Reduction reactions could target the triazepine ring or other unsaturated sites.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly in targeting neurological or psychiatric disorders due to the presence of the piperazine ring.
Medicine
Medicinal applications could include its use as an antipsychotic, antidepressant, or anxiolytic agent, given the structural similarities to known drugs.
Industry
In industry, the compound might find use in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antipsychotic, it might interact with dopamine receptors in the brain. The piperazine ring is known to interact with various neurotransmitter receptors, which could be a key aspect of its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylpiperazin-1-yl)propylamine: A simpler analogue with similar biological activity.
Phthalazine derivatives: Compounds with the phthalazine core that exhibit various pharmacological properties.
Uniqueness
The uniqueness of “3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione” lies in its combination of the piperazine, triazepine, and phthalazine moieties, which could confer unique biological activities and pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
81215-81-8 |
|---|---|
Molekularformel |
C20H29N5O2 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
3-[3-(4-methylpiperazin-1-yl)propyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C20H29N5O2/c1-21-9-11-22(12-10-21)7-4-8-23-15-19(26)24-13-17-5-2-3-6-18(17)14-25(24)20(27)16-23/h2-3,5-6H,4,7-16H2,1H3 |
InChI-Schlüssel |
HVAVMBNEEOXCRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)

![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)



![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)

![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)



